molecular formula C18H19N3O2 B2983608 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide CAS No. 2034389-75-6

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide

Cat. No.: B2983608
CAS No.: 2034389-75-6
M. Wt: 309.369
InChI Key: PMZVRFOXXCIJIA-UHFFFAOYSA-N
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Description

“N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is attached to an ethoxyethyl group and a naphthamide group.


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal.


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds have been used as catalysts for the Heck coupling of aryl bromides with styrenes .

Scientific Research Applications

Synthesis and Evaluation

  • Compounds related to N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide have been synthesized and evaluated for various biological activities. For instance, derivatives of 1H-pyrazoles have been explored for their antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, highlighting their potential in pharmaceutical research (Kumaraswamy et al., 2008).

Chemical Characterization and Structural Analysis

  • Research into the reactivity and structural elucidation of similar compounds has been conducted, employing techniques like single crystal XRD and DFT calculations. These studies provide detailed insights into the structural parameters, influencing the optical properties of these compounds, which could be relevant for material science applications (Varghese et al., 2017).

Antitumor Activity

  • Some derivatives have shown distinct inhibition of cancer cell line proliferation, suggesting the potential of these compounds in antitumor research and the development of new therapeutic agents (Liu et al., 2018).

Photophysical and Theoretical Studies

  • The solvatochromic behavior and photophysical properties of pyrazoline derivatives have been examined, contributing to the understanding of intramolecular charge transfer mechanisms and the evaluation of dipole moments, which are crucial for designing optoelectronic materials (Al Sabahi et al., 2020).

Applications in Polymer Light-Emitting Diodes

  • Novel organic compounds with pyrazole derivatives have been synthesized and applied in heteroleptic iridium(III) complexes for polymer light-emitting diodes, demonstrating their utility in the development of electronic devices and materials science (Tang et al., 2014).

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(17-8-3-6-15-5-1-2-7-16(15)17)19-10-13-23-14-12-21-11-4-9-20-21/h1-9,11H,10,12-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZVRFOXXCIJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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